![molecular formula C13H22ClNO4 B14638982 1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride CAS No. 54414-42-5](/img/structure/B14638982.png)
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride is a chemical compound with the molecular formula C13H21NO4Cl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group and a bis(2-hydroxyethyl)amino group.
Méthodes De Préparation
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride involves several steps. One common method includes the reaction of 3-phenoxypropan-2-ol with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Applications De Recherche Scientifique
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It has potential therapeutic applications, including as an active ingredient in certain pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride can be compared with similar compounds such as:
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: This compound has a similar bis(2-hydroxyethyl)amino group but lacks the phenoxy group, resulting in different chemical properties and applications.
BES (2-(bis(2-hydroxyethyl)amino)ethane sulfonic acid): BES is another compound with a bis(2-hydroxyethyl)amino group, but it includes a sulfonic acid group, making it useful as a buffer in biochemical research.
BIS-TRIS (2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol): BIS-TRIS is a compound with similar buffering properties but a different chemical structure, making it suitable for various biological applications.
These comparisons highlight the unique features of this compound, particularly its phenoxy group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
54414-42-5 |
|---|---|
Formule moléculaire |
C13H22ClNO4 |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
1-[bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO4.ClH/c15-8-6-14(7-9-16)10-12(17)11-18-13-4-2-1-3-5-13;/h1-5,12,15-17H,6-11H2;1H |
Clé InChI |
IAKCCOJOASIOAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(CN(CCO)CCO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


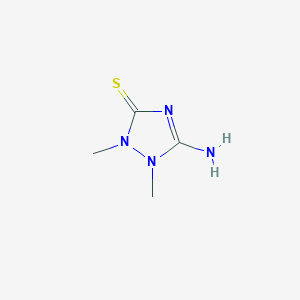
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
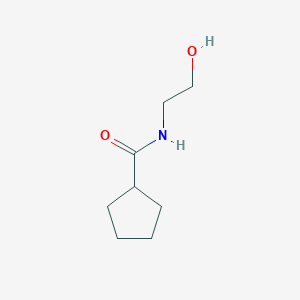
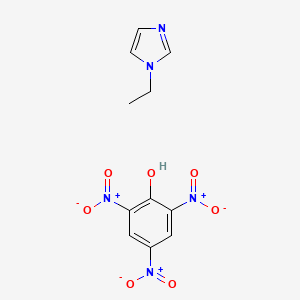

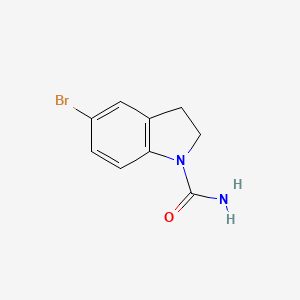
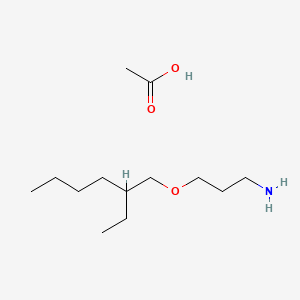

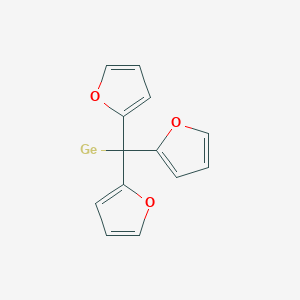
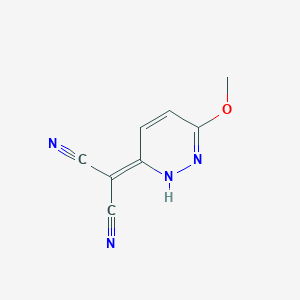

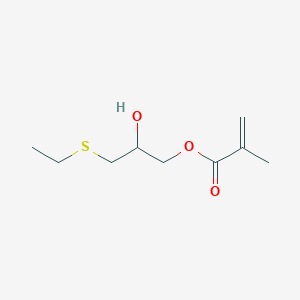
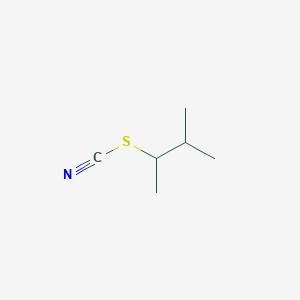
![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
